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Grubbs Catalyst, 3nd Generation

Cat. No.: B2860641
CAS No.: 900169-53-1
M. Wt: 885.55
InChI Key: KKLLATVRSSMPKM-UHFFFAOYSA-L
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Description

Historical Context of Olefin Metathesis

The journey of olefin metathesis began with accidental discoveries in the 1950s and 60s. Researchers observed unexpected olefin transformations in the presence of certain transition metal catalysts. wikipedia.orgacs.org Initially termed "olefin disproportionation," the reaction's true nature was elucidated in 1967 by researchers at Goodyear Tire & Rubber, who named it "olefin metathesis." acs.org A pivotal moment came in 1971 when Yves Chauvin and his student Jean-Louis Hérisson proposed the now widely accepted mechanism involving a metal carbene and a metallacyclobutane intermediate. wikipedia.orgacs.org This mechanistic understanding laid the groundwork for the rational design of more efficient and well-defined catalysts.

Evolution of Ruthenium-Based Metathesis Catalysts

While early metathesis catalysts were often ill-defined and based on metals like tungsten and molybdenum, the development of well-defined ruthenium-based catalysts marked a significant leap forward. acs.orgnih.gov In 1992, Robert H. Grubbs introduced the first-generation Grubbs catalyst, a ruthenium-based complex that exhibited remarkable functional group tolerance and stability in the presence of air and moisture, a stark improvement over its predecessors. nih.govresearchgate.net This catalyst, [RuCl₂(PCy₃)₂(=CHPh)], paved the way for broader applications in organic synthesis. caltech.edu

The quest for even greater activity and stability led to the development of the second-generation Grubbs catalyst. fiveable.me This iteration saw one of the tricyclohexylphosphine (B42057) (PCy₃) ligands replaced by a more strongly donating N-heterocyclic carbene (NHC) ligand. fiveable.meresearchgate.net The resulting catalyst demonstrated significantly enhanced reactivity, enabling more challenging metathesis reactions. nih.gov Further modifications, such as the introduction of a chelating isopropoxybenzylidene ligand by Hoveyda and co-workers, led to the development of the Hoveyda-Grubbs catalysts, known for their increased stability and ease of use. nih.gov

Genesis and Significance of Third-Generation Grubbs Catalysts

The third-generation Grubbs catalysts emerged from the need for even faster initiating and more active catalysts, particularly for applications like ring-opening metathesis polymerization (ROMP). wikipedia.org The key innovation in these catalysts was the replacement of a phosphine (B1218219) ligand with more labile pyridine (B92270) ligands. wikipedia.org This modification dramatically increases the initiation rate of the catalyst. wikipedia.org

A common example of a third-generation Grubbs catalyst is [(H₂IMes)(3-Br-py)₂(Cl)₂Ru=CHPh]. nih.gov The use of 3-bromopyridine (B30812), in particular, can increase the initiation rate by over a million-fold compared to earlier generations. wikipedia.org These fast-initiating catalysts are especially valuable in living polymerization, a technique that allows for the synthesis of polymers with well-defined chain lengths and low polydispersity. wikipedia.org The enhanced activity and stability of the third-generation catalysts have solidified their role as indispensable tools in the synthesis of complex molecules and advanced materials. smolecule.com

Research Findings on Third-Generation Grubbs Catalysts

Kinetic studies have been instrumental in understanding the behavior of third-generation Grubbs catalysts. Research has shown that the rate of living ROMP initiated by these catalysts can be independent of the catalyst concentration, a finding that led to the development of a new rate law. nih.gov This law incorporates an inverse first-order dependency on the concentration of the pyridine ligand. nih.govillinois.edu It has also been demonstrated that one of the two pyridine ligands coordinated to the solid catalyst fully dissociates in solution, forming a monopyridine adduct. nih.govillinois.edu The difference in polymerization rates between various third-generation catalyst precursors has been linked to the differing coordination strengths of the pyridine ligands. nih.gov

Furthermore, investigations into the stability of these catalysts have revealed that while they are generally robust, they can be susceptible to degradation under certain conditions. For instance, they can be degraded by primary amines and in the presence of ethylene (B1197577), which can lead to the formation of an inactive tripyridine complex. mdpi.comnih.gov However, strategies have been developed to mitigate this decomposition, such as the use of weakly coordinating additives or conducting polymerizations at lower temperatures, which can enhance the lifetime of the propagating carbene. nih.govresearchgate.net

Table 1: Evolution of Grubbs Catalysts

Generation Key Ligand Feature General Characteristics
First Generation Two tricyclohexylphosphine (PCy₃) ligands. fiveable.me Good functional group tolerance, air and moisture stability. nih.govresearchgate.net
Second Generation One PCy₃ ligand replaced by an N-heterocyclic carbene (NHC) ligand. fiveable.me Increased stability and reactivity compared to the first generation. nih.govfiveable.me
Third Generation Phosphine ligand replaced by two labile pyridine ligands. wikipedia.org Extremely fast initiation rates, useful for living polymerization. wikipedia.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C38H41Br2Cl2N4Ru B2860641 Grubbs Catalyst, 3nd Generation CAS No. 900169-53-1

Properties

IUPAC Name

benzylidene(dichloro)ruthenium;1,3-bis(2,4,6-trimethylphenyl)imidazolidin-2-ide;3-bromopyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N2.C7H6.2C5H4BrN.2ClH.Ru/c1-14-9-16(3)20(17(4)10-14)22-7-8-23(13-22)21-18(5)11-15(2)12-19(21)6;1-7-5-3-2-4-6-7;2*6-5-2-1-3-7-4-5;;;/h9-13H,7-8H2,1-6H3;1-6H;2*1-4H;2*1H;/q-1;;;;;;+2/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQQCUTFFYIFJBH-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)N2CCN([CH-]2)C3=C(C=C(C=C3C)C)C)C.C1=CC=C(C=C1)C=[Ru](Cl)Cl.C1=CC(=CN=C1)Br.C1=CC(=CN=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H41Br2Cl2N4Ru-
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

885.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Structural Aspects and Ligand Architectures of Third Generation Grubbs Catalysts

Core Ruthenium-Alkylidene Complex

At the heart of the third-generation Grubbs catalyst lies a ruthenium atom double-bonded to an alkylidene moiety, typically a benzylidene group (=CHPh). researchgate.netscholaris.ca This ruthenium-alkylidene bond is the reactive center where the olefin metathesis reaction takes place. The general structure of Grubbs-type catalysts involves a ruthenium atom coordinated to an alkylidene, two anionic ligands, and two neutral electron-donating ligands. sigmaaldrich.cn The fundamental mechanism of metathesis involves the coordination of an alkene to the ruthenium center, followed by the formation of a ruthenacyclobutane intermediate, which then breaks down to form the new alkene products. rsc.org

N-Heterocyclic Carbene (NHC) Ligands

A defining feature of second and third-generation Grubbs catalysts is the presence of an N-heterocyclic carbene (NHC) ligand. wikipedia.orgnih.gov In the third-generation catalysts, a commonly used NHC is 1,3-bis(2,4,6-trimethylphenyl)imidazolidin-2-ylidene (SIMes). sigmaaldrich.comresearchgate.net

NHC ligands have a profound impact on the stability and activity of the catalyst. They are strong σ-donors, which increases the electron density on the ruthenium center. This enhanced electron donation stabilizes the highly reactive 14-electron intermediate that is crucial for the catalytic cycle. researchgate.net The steric bulk of the NHC ligand also plays a critical role. By fine-tuning the steric and electronic properties of the NHC ligand, the catalyst's activity and selectivity can be precisely controlled for specific applications. nih.govmdpi.com For instance, modifying the substituents on the NHC can influence the catalyst's performance in challenging reactions, such as the formation of tetrasubstituted double bonds. acs.org The introduction of NHC ligands generally leads to catalysts with higher thermal stability and greater tolerance to various functional groups compared to the first-generation catalysts. sigmaaldrich.cn

Labile Ligands: Pyridine (B92270) and Halide Derivatives

The third-generation Grubbs catalysts are characterized by the presence of labile, or easily dissociating, ligands, which are typically pyridine or substituted pyridine molecules. wikipedia.orgsmolecule.com These catalysts are often isolated as a complex with two pyridine ligands. wikipedia.org

The rate of catalyst initiation is significantly influenced by the dissociation of one of the pyridine ligands to create a vacant coordination site for the incoming olefin substrate. smolecule.comacs.org The lability of these pyridine ligands leads to a very fast initiation rate, even at low temperatures. The use of electron-deficient pyridine ligands, such as 3-bromopyridine (B30812), can increase the initiation rate by more than a million-fold compared to phosphine (B1218219) ligands found in earlier generations. wikipedia.org The 3-bromopyridine ligand is more labile than pyridine, resulting in even faster catalytic rates. wikipedia.org While the catalyst is typically a bis-pyridine complex, one pyridine molecule dissociates upon dissolution and can reversibly inhibit the ruthenium center. wikipedia.org The addition of excess labile ligands like 3-bromopyridine or 3,5-dichloropyridine (B137275) can suppress side reactions and lead to more controlled polymerizations. researchgate.net

Mechanistic Elucidation of the Third Generation Grubbs Catalyst Cycle

Initiation Mechanism of Third-Generation Grubbs Catalysts

Dissociative Pathways of Ligand Exchange

A key feature of the third-generation Grubbs catalyst is the presence of two pyridine (B92270) (pyr) ligands. The initiation process can be triggered by the dissociation of one of these pyridine ligands from the ruthenium center. This creates a vacant coordination site, allowing the incoming olefin substrate to bind to the metal. smolecule.com This dissociative step is often considered a crucial part of the initiation mechanism. researchgate.net

The dissociation of the first pyridine ligand results in the formation of a 16-electron monopyridine intermediate. rsc.orgrsc.org Subsequent dissociation of the second pyridine ligand can then lead to the highly reactive 14-electron species, which is primed for the metathesis reaction. rsc.org The lability of the pyridine ligands is a significant factor contributing to the fast initiation rates observed with these catalysts. smolecule.com

Associative Pathways Involving Alkene Coordination

In addition to the dissociative pathway, an associative mechanism can also be operative. rsc.org In this pathway, the incoming alkene substrate can directly coordinate to the 16-electron monopyridine intermediate to form an 18-electron species. rsc.orgresearchgate.net This is followed by the dissociation of the remaining pyridine ligand to generate the active catalytic species. rsc.org Computational studies have suggested that this associative pathway, particularly a stepwise process, has a comparable energy barrier to the purely dissociative route. rsc.orgresearchgate.net

Convergent Mechanistic Interplay

Kinetic studies have revealed that the initiation of the third-generation Grubbs catalyst does not proceed exclusively through a single dissociative or associative pathway. Instead, a convergent mechanism is at play, where both pathways contribute to the formation of the active catalyst. rsc.orgrsc.org The relative contribution of each pathway can be influenced by factors such as the concentration of the alkene. At higher alkene concentrations, the associative pathway becomes more dominant. researchgate.net This dual-pathway mechanism provides a more comprehensive understanding of the catalyst's initiation behavior under various reaction conditions. rsc.org

Propagation Mechanism: Metallacyclobutane Formation and Cleavage

Once the active 14-electron catalyst is generated, the propagation phase of the catalytic cycle begins. This phase involves the core transformations of the olefin metathesis reaction.

[2+2] Cycloaddition for Metallacyclobutane Intermediate Formation

The generally accepted mechanism for olefin metathesis, proposed by Chauvin, involves a [2+2] cycloaddition reaction between the metal alkylidene and the coordinated olefin. smu.edujove.comlibretexts.org This step leads to the formation of a four-membered ring intermediate known as a metallacyclobutane. smu.edujove.comwikipedia.org This intermediate is a key species in the catalytic cycle. smu.eduresearchgate.net

Cycloreversion for Olefin Product Release and Regenerated Alkylidene

The catalytic cycle of olefin metathesis, as first proposed by Chauvin and Hérisson, hinges on a sequence of cycloaddition and cycloreversion steps. Following the formation of the crucial metallacyclobutane intermediate, the cycle proceeds through a [2+2] cycloreversion reaction. This step is fundamental as it leads to the release of the newly formed olefin product and simultaneously regenerates the ruthenium alkylidene species, which can then enter another catalytic cycle.

Role of Agostic Interactions in Metathesis Cycle

Agostic interactions, which involve the interaction of a C-H bond with the electron-deficient metal center, have been identified as a key feature in the deactivation pathways of Grubbs-type catalysts. While detailed mechanistic studies have often focused on the second-generation catalysts, the principles are relevant to understanding the stability of related systems. In these catalysts, the ruthenium center is highly electron-deficient, making it susceptible to intramolecular reactions with nearby C-H bonds, particularly those on the N-substituents of the N-heterocyclic carbene (NHC) ligand.

Theoretical studies on second-generation catalysts suggest that a deactivation pathway can be initiated by the formation of an agostic complex through the activation of a C-H bond of an NHC-phenyl ring. This initial step can lead to a cascade of reactions, including σ-bond metathesis and ultimately, irreversible decomposition of the active catalyst. The flexibility of the substituents on the NHC ligand plays a significant role; flexible phenyl rings, for example, can more easily position a C-H bond for an agostic interaction with the ruthenium center. This suggests that controlling such interactions is crucial for maintaining catalyst activity.

Termination and Catalyst Deactivation Pathways of Third-Generation Grubbs Catalysts

Despite their robustness, third-generation Grubbs catalysts are susceptible to various deactivation and decomposition pathways that can terminate the catalytic cycle. These pathways can be broadly categorized as intrinsic mechanisms inherent to the catalyst's structure and reactivity, and degradation induced by external factors such as substrates, solvents, or impurities. Understanding these pathways is critical for optimizing reaction conditions and extending the catalyst's useful life.

Intrinsic Decomposition Mechanisms (e.g., Ruthenium Hydride Formation)

Intrinsic decomposition refers to pathways that the catalyst can undergo without the influence of reactive substrates or solvents. One of the major olefin-dependent decomposition mechanisms involves a beta-hydride transfer from the ruthenacyclobutane intermediate. This process leads to the formation of an unsaturated Ru(II) complex that is inactive in metathesis.

Another significant intrinsic pathway is bimolecular decomposition, where two ruthenium methylidene species react with each other. Computational studies have indicated that for some catalyst structures, this bimolecular coupling is an energetically favored degradation pathway compared to the β-hydride elimination mechanism. The formation of ruthenium hydride species is another documented decomposition route, particularly in the presence of alcohols, which can act as a source of the hydride. These hydrido complexes are typically inactive for metathesis but may catalyze other reactions like isomerization.

Substrate and Solvent-Induced Degradation of Third-Generation Grubbs Catalysts

The chemical environment, including the substrate and solvent, can significantly impact the stability of third-generation Grubbs catalysts. Amines, for instance, are known to readily degrade the catalyst. The mechanism of degradation depends on the nature of the amine. Sterically accessible primary alkylamines can cause rapid decomposition through nucleophilic attack on the alkylidene carbon. In contrast, bulkier or less nucleophilic amines may act as bases, promoting other decomposition pathways. The third-generation Grubbs catalyst (GIII) has been shown to be susceptible to this amine-induced degradation.

The presence of certain solvents or additives can also be detrimental. While weakly coordinating solvents like tetrahydrofuran (B95107) (THF) or additives like pyridine can sometimes stabilize the propagating species, excess pyridine can also lead to the formation of inactive tripyridine complexes. The solvent can also play a role in decomposition during cyclopolymerization reactions, where rapid decomposition of the propagating carbene has been observed in dichloromethane (B109758) (DCM). Furthermore, impurities like peroxides can oxidize the metal-carbene bond, rendering the catalyst inactive, and the generation of ethene during a reaction can also promote catalyst decomposition.

Below is a data table summarizing the impact of various amines on the stability of the third-generation Grubbs catalyst (GIII) in solution.

Amine AdditiveObservationDegradation PathwayReference
AnilineAdduct is stable over 24 hours.Benzylidene abstraction is not significant.
n-ButylamineComplete degradation within 24 hours.Nucleophilic abstraction of the benzylidene ligand.
Di-n-butylamineComplete degradation within 24 hours.Nucleophilic abstraction of the benzylidene ligand.
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)Adduct is stable over 24 hours.Benzylidene abstraction is not significant.

Strategies for Enhanced Catalyst Longevity and Robustness

Several strategies have been developed to mitigate catalyst decomposition and enhance the longevity and robustness of third-generation Grubbs catalysts. One effective approach is the use of weakly coordinating additives. For example, in cyclopolymerization reactions, the addition of 3,5-dichloropyridine (B137275) to reactions in DCM dramatically increased polymerization efficiency by suppressing the rapid decomposition of the propagating carbene. Similarly, the use of THF as a solvent or additive can stabilize the active species.

Temperature control is another critical factor. Lowering the reaction temperature (e.g., to 0-10 °C) can increase the lifetime of the propagating carbene, leading to higher turnover numbers. In cases of amine-induced degradation, the addition of an acid like HCl can limit the decomposition by protonating the amine, thereby preventing it from attacking the catalyst.

Finally, rational ligand design offers a powerful tool for enhancing catalyst stability. Theoretical studies suggest that designing NHC ligands with rigid substituents could prevent the agostic interactions that initiate certain decomposition pathways. Steric protection of the propagating carbene, for instance by using bulkier monomers, has also been shown to increase catalyst stability and turnover numbers.

The following table illustrates the effect of additives and temperature on the efficiency of cyclopolymerization, highlighting strategies for enhanced catalyst performance.

MonomerAdditive/SolventTemperature (°C)Polymer Yield (%)Reference
1,6-Heptadiyne derivativeDCM3018
1,6-Heptadiyne derivativeTHF3095
1,6-Heptadiyne derivative3,5-Dichloropyridine in DCM10>99

Kinetic and Thermodynamic Investigations of Third Generation Grubbs Catalysts

Thermodynamic Profiles of Catalytic Intermediates and Transition States

Understanding the thermodynamic landscape of the catalytic cycle is essential for a complete picture of catalyst behavior. This includes analyzing the energy barriers of key steps and the equilibria of ligand exchange processes.

The initiation of third-generation Grubbs catalysts begins with the dissociation of a pyridine (B92270) ligand. Computational analyses have predicted this initial step to be only slightly endergonic. rsc.org Kinetic isotope effect (KIE) studies have been employed to probe the rate-determining step (RDS) of the catalytic cycle. acs.org A ¹²C/¹³C KIE study indicated that the breaking of a carbon-carbon bond, either in the formation or collapse of the metallacyclobutane intermediate, is involved in the RDS. acs.org

Activation parameters have also been determined experimentally. For the reaction of certain ruthenium complexes with n-butyl vinyl ether, activation entropies (ΔS‡) were determined from Eyring plots, providing insight into the transition state structure. nih.gov Density Functional Theory (DFT) calculations on a modified Hoveyda-Grubbs catalyst predicted the highest energy barrier in the catalytic cycle to be approximately 20 kcal/mol, which is comparable to other catalysts of its type. nih.gov

Third-generation Grubbs catalysts exist in solution as a mixture of species in rapid equilibrium. The catalyst, which is often isolated as a bis-pyridine complex, readily loses one pyridine ligand upon dissolution. wikipedia.org For the G-III-Br catalyst, a rapid equilibrium exists between the bis-pyridyl form and its mono-pyridyl counterpart. rsc.orgrsc.orgnih.gov This equilibrium has been analyzed by ¹H NMR titration and dilution studies in d₈-toluene at 5 °C, yielding an equilibrium constant (K₀) of approximately 0.001 M. rsc.org

A separate study using ¹H DOSY (diffusion-ordered NMR spectroscopy) and a Van't Hoff analysis confirmed the formation of a monopyridine adduct in solution, with an extrapolated equilibrium constant (K_eq,0_) of about 0.5 at 25 °C for the equilibrium between mono- and dipyridine adducts. nih.govillinois.edu These equilibria are crucial as they control the concentration of the highly active, coordinatively unsaturated species necessary for catalysis. Anionic ligand exchange has also been observed to occur between identical ruthenium benzylidene complexes in solution, suggesting a dynamic equilibrium mediated by bridged dimeric intermediates. acs.org

Table 2: Equilibrium Constants for Pyridine Dissociation in Third-Generation Grubbs Catalysts

Catalyst SystemEquilibriumSolventTemperature (°C)Equilibrium Constant (K)Source
G-III-Brbis-pyridyl ⇌ mono-pyridyl + pyridineToluene5~0.001 M rsc.orgrsc.orgnih.gov
[(H₂IMes)(py)₂(Cl)₂Ru=CHPh]dipyridine adduct ⇌ monopyridine adduct + pyridine-25~0.5 nih.govillinois.edu

Computational and Theoretical Approaches in Third Generation Grubbs Catalyst Research

Density Functional Theory (DFT) Calculations for Mechanistic Insight

Density Functional Theory (DFT) is a cornerstone of computational research on Grubbs catalysts, offering a favorable balance between accuracy and computational cost for large organometallic systems. mdpi.combeilstein-journals.orgresearchgate.net It enables the detailed exploration of potential energy surfaces, providing critical information about the thermodynamics and kinetics of catalytic cycles. core.ac.uk For third-generation catalysts, DFT has been instrumental in elucidating the initiation mechanisms, which are key to their rapid activation. uw.edu.pl

The initiation of third-generation Grubbs catalysts, such as the bis(pyridine) complex [(H2IMes)(3-Br-py)2(Cl)2Ru=CHPh ], is significantly faster than that of previous generations. researchgate.net Computational studies using DFT have been crucial in explaining this rapid activation. uw.edu.pl Unlike first and second-generation catalysts which primarily initiate via a dissociative mechanism (pathway I), DFT calculations have shown that third-generation systems can operate through multiple, competing pathways. rsc.org

A key computational analysis by Trzaskowski and Grela explored the initiation with olefins like ethene and but-1-ene. rsc.org Their DFT models revealed that both a dissociative pathway (I), involving the initial loss of a pyridine (B92270) ligand, and an associative-dissociative pathway (IIa/b), where the olefin coordinates before or during ligand dissociation, are energetically feasible. rsc.org

Dissociative Pathway (Large Olefins): For sterically bulkier olefins, calculations suggest the most favorable pathway begins with the dissociation of one of the two pyridine ligands to form a 14-electron monopyridine intermediate. The olefin then coordinates to this unsaturated species. uw.edu.pl

Associative Pathway (Small Olefins): For smaller, less hindered olefins like ethylene (B1197577), the mechanism can be associative, where the incoming olefin assists in the displacement of a pyridine ligand. uw.edu.pl

These studies successfully located the transition state structures for each step, providing detailed geometric and electronic information about the highest-energy points along the reaction coordinate. Kinetic studies have since provided experimental support for a mechanism where these dissociative and associative pathways converge at a common alkene complex intermediate. rsc.orgrsc.org

A major strength of DFT is its ability to predict the Gibbs free energies of activation (ΔG‡) for different reaction steps, which allows for a direct comparison of pathway feasibilities and rationalizes experimentally observed rates and selectivities. researchgate.netacs.org

DFT calculations predicted the activation free energy for the initiation of the third-generation catalyst with a large olefin to be approximately 11.4 kcal/mol, a value in excellent agreement with experimental data. uw.edu.pl This low barrier explains the catalyst's remarkably high initiation rate, which is orders of magnitude faster than that of second-generation catalysts. uw.edu.plresearchgate.net

Calculated Free Energies of Activation (ΔG‡) for Grubbs Catalyst Initiation

This table presents DFT-calculated activation energies for the initiation of various Grubbs-type catalysts, highlighting the significantly lower barrier for the third-generation system.

CatalystInitiation Pathway/ReactantCalculated ΔG‡ (kcal/mol)Reference
Grubbs 3rd Gen (11)Dissociative (large olefin)11.4 uw.edu.pl
Grubbs 3rd Gen Pyridine Analog (20)Dissociative (large olefin)12.4 uw.edu.pl
Hoveyda-Grubbs 2nd GenDissociative~16.2 uw.edu.pl
Grubbs 1st Genβ-hydride transfer from metallacyclobutane16.9 mdpi.com
Grubbs 2nd Genβ-hydride transfer from metallacyclobutane24.3 mdpi.com

Insights into Electronic and Steric Factors Influencing Third-Generation Grubbs Catalysis

The catalytic activity and selectivity of third-generation Grubbs catalysts are governed by a delicate interplay of electronic and steric factors. Computational studies have been instrumental in deconvoluting these effects, providing a molecular-level understanding of how ligand modifications influence catalyst performance.

A defining feature of third-generation Grubbs catalysts is the replacement of a phosphine (B1218219) ligand with two labile pyridine-based ligands. wikipedia.org This modification significantly impacts the catalyst's initiation kinetics. Computational analyses, such as those reported by Trzaskowski and Grela, have shown that the dissociation of one pyridine ligand from the bispyridyl complex is a crucial and only slightly endergonic step, leading to the formation of the active 14-electron monopyridyl species. rsc.org This facile dissociation is a key electronic factor contributing to the catalyst's rapid initiation compared to its second-generation counterparts. wikipedia.orgrsc.org

The N-heterocyclic carbene (NHC) ligand, a hallmark of second and third-generation catalysts, exerts profound electronic and steric influence. The NHC ligand is a strong σ-donor, which electronically stabilizes the ruthenium center. researchgate.net The substituents on the NHC ring provide a steric environment that can be fine-tuned. Computational models have quantified the influence of these factors. For instance, DFT calculations have shown that increasing the steric bulk on the NHC ligand can enhance catalytic activity by promoting the formation of the metallacyclobutane intermediate. smu.edu

Kinetic and mechanistic studies, validated by DFT calculations, have pinpointed the formation of the metallacyclobutane ring as the rate-determining step in Ring-Opening Metathesis Polymerization (ROMP) reactions initiated by a third-generation Grubbs precatalyst. acs.orgnih.gov This finding underscores the importance of both steric and electronic effects at the heart of the catalytic cycle. The energy of the transition state leading to the metallacyclobutane is sensitive to the electronic properties of the Ru=C bond and the steric repulsion between the incoming olefin and the ligands on the catalyst. smu.edu

Further computational research has explored the impact of weakly coordinating additives. These studies suggest that such additives can stabilize the propagating carbene species, effectively suppressing catalyst decomposition and enhancing polymerization efficiency, particularly at lower temperatures. researchgate.net This stabilization is an electronic effect that prolongs the catalyst's active lifetime. researchgate.net

The following table summarizes key findings from computational studies on the factors influencing third-generation Grubbs catalysis.

Factor StudiedComputational MethodKey InsightReference(s)
Pyridine Ligand DissociationDFTThe dissociation of a pyridine ligand is slightly endergonic, facilitating rapid catalyst initiation. rsc.org
Metallacyclobutane FormationDFT, Kinetic Isotope Effect StudiesFormation of the metallacyclobutane is the rate-determining step in the ROMP of norbornenyl monomers. acs.orgnih.gov
NHC Ligand Steric BulkDFTIncreased steric hindrance on the NHC ligand can lead to greater catalytic effects. smu.edu
Coordinating AdditivesKinetic AnalysisWeakly coordinating additives like pyridine or solvents like THF can stabilize the propagating carbene, suppressing decomposition. researchgate.net

Computational Catalyst Design and Optimization Strategies

The insights gained from theoretical studies have paved the way for the computational design and optimization of new catalysts. Instead of relying solely on chemical intuition and empirical screening, researchers can now use computational methods to predict the performance of novel catalyst architectures in silico.

A primary strategy in computational catalyst design involves establishing a "design criterion"—a computable property that correlates with catalytic performance. nih.gov For olefin metathesis catalysts, a common approach is to use the stability of key intermediates, such as the metallacyclobutane, as a figure of merit. The rationale is that stabilizing this intermediate can lower the energy of the rate-determining transition state, thereby accelerating the reaction. nih.govacs.org

Automated de novo design workflows have been developed that combine these design criteria with algorithms that build and evaluate vast libraries of virtual catalyst structures. nih.gov These methods can explore a much larger chemical space than is feasible through experimental synthesis alone. For example, a design criterion based on the stability of RuCl₂(L)(L')(=CH₂) adducts was used to predict novel NHC ligands that could lead to more active catalysts. nih.govacs.org

However, the process is not without its challenges. The accuracy of the prediction model is critical. A notable study involved the design of a new catalyst (17) based on a computationally identified promising NHC ligand (9). nih.govacs.org While the design criterion predicted high activity, the synthesized catalyst was less active than the standard third-generation Grubbs catalyst (18). nih.gov Subsequent DFT analysis revealed that the discrepancy arose because the computational model assumed a different resting state for the catalyst than what occurred in the actual reaction with ethylene. nih.gov This highlights a crucial point: the success of computational design hinges on accurately modeling the entire catalytic cycle and identifying the correct rate-determining steps and resting states.

Future strategies in computational design aim to incorporate more complex design criteria that account for multiple factors beyond a single intermediate's stability. nih.gov This includes modeling catalyst stability and decomposition pathways, which are critical for practical applications. mdpi.com DFT methods are also employed to design catalysts for specific applications, such as Z-selective metathesis, by carefully tuning the steric and electronic environment to favor a specific reaction pathway. researchgate.net

The table below outlines different computational strategies and their application in the design of Grubbs-type catalysts.

Design StrategyComputational ApproachApplication/GoalKey Outcome/ChallengeReference(s)
Intermediate Stability CriterionDFTPredict novel, highly active catalysts by optimizing ligand (L) stability in RuCl₂(L)(L')(=CHAr) precursors.Designed a catalyst (17) that was experimentally less active than predicted due to an incorrect assumed resting state in the model. nih.govacs.org
Ligand Dissociation EnergyDFTFacilitate the design of novel ligands by calculating the energy required to form the active species.Aided in the design of a camphor-derived ligand for a new Grubbs-type catalyst. core.ac.uk
Full Catalytic Cycle ProfilingDFTUnderstand reaction mechanisms to propose catalysts for new applications, e.g., methanol (B129727) reforming.Elucidated an unusual methanol-assisted metathesis pathway for a third-generation Grubbs catalyst. sustech.edu.cn
Mechanistic AnalysisDFTInvestigate the origin of selectivity (e.g., Z-selectivity) in metathesis reactions.Showed that both steric and electronic effects control Z-selectivity, not just sterics. researchgate.net

Advanced Catalytic Performance and Selectivity of Third Generation Grubbs Catalysts

Enhanced Catalytic Activity and Turn-Over Numbers

A defining feature of third-generation Grubbs catalysts is their dramatically increased initiation rate compared to their predecessors. The substitution of the tricyclohexylphosphine (B42057) (PCy3) ligand with more labile pyridine (B92270) ligands can accelerate the initiation rate by over a million times. nih.gov This rapid initiation is particularly advantageous in ring-opening metathesis polymerization (ROMP), where it allows for the synthesis of polymers with low polydispersity in living polymerization processes. nih.gov

The high activity of these catalysts often translates to impressive turnover numbers (TONs) and turnover frequencies (TOFs), signifying their efficiency in converting large amounts of substrate with minimal catalyst loading. For instance, in the ethenolysis of methyl oleate, a process relevant to the conversion of renewable feedstocks, TONs exceeding 100,000 have been achieved. smu.edu In other applications, such as aqueous-phase methanol (B129727) reforming for hydrogen production, a third-generation Grubbs catalyst demonstrated a TOF of 158 h⁻¹ and a TON of 11,424 over 72 hours. acs.org This high level of activity is crucial for the economic viability of industrial-scale chemical syntheses. rsc.org

Table 1: Comparative Performance Metrics of Grubbs Catalysts

Catalyst Generation Key Feature Initiation Rate Enhancement (vs. 2nd Gen) Reported TONs Application Example Reference
Second Generation N-Heterocyclic Carbene (NHC) Ligand - - General Metathesis smu.edu
Third Generation Pyridine Ligand Substitution >1,000,000x >100,000 Ethenolysis of Methyl Oleate nih.govsmu.edu
Third Generation Pyridine Ligand Substitution - 11,424 Aqueous-Phase Methanol Reforming acs.org

Broadened Functional Group Tolerance in Third-Generation Grubbs Catalysis

Ruthenium-based catalysts are generally lauded for their compatibility with a wide array of functional groups, a trait that is well-preserved and, in some cases, expanded in the third-generation series. nih.govsmu.eduacs.org This tolerance allows for the metathesis of complex molecules without the need for extensive protecting group strategies, streamlining synthetic routes to valuable compounds like pharmaceuticals and natural products. acs.org

Third-generation Grubbs catalysts have demonstrated efficacy in the presence of functional groups that can be challenging for other catalyst systems. For example, they are stable towards acids, alcohols, and aldehydes. researchgate.net While free amines can sometimes pose a challenge, their corresponding hydrochloride salts undergo efficient ring-closing metathesis (RCM). researchgate.net Furthermore, studies involving on-DNA RCM and cross-metathesis (CM) have highlighted the remarkable tolerance of these catalysts towards functionalities such as carboxylic acids and amines under specific conditions, paving the way for their use in the synthesis of DNA-encoded libraries. organic-chemistry.org

Table 2: Functional Group Compatibility of Third-Generation Grubbs Catalysts

Functional Group Tolerance Reaction Type Notes Reference
Alcohols Tolerated General Metathesis - researchgate.net
Aldehydes Tolerated General Metathesis - researchgate.net
Carboxylic Acids Tolerated On-DNA RCM/CM - organic-chemistry.org
Amines (free) Limited Tolerance General Metathesis Can be problematic researchgate.net
Amines (as hydrochloride salts) Tolerated RCM - researchgate.net
Esters Tolerated General Metathesis - nih.gov
Ethers Tolerated General Metathesis - rsc.org

Stereoselective Olefin Metathesis with Third-Generation Grubbs Catalysts

Recent advancements in catalyst design have enabled significant progress in controlling the stereochemistry of newly formed double bonds, a critical aspect in the synthesis of biologically active molecules and advanced materials.

The ability to selectively form either the E (trans) or Z (cis) isomer of an alkene is a key challenge in olefin metathesis. While thermodynamics often favor the E isomer, specialized third-generation Grubbs catalysts have been developed to provide high Z-selectivity. rsc.orgharvard.edu These catalysts are particularly valuable for synthesizing products like insect pheromones, where the specific isomeric ratio is crucial for biological activity. rsc.orgharvard.edu In certain cross-metathesis reactions, ruthenium-based catalysts have achieved greater than 98% Z-selectivity. researchgate.net The development of such catalysts offers chemists a powerful tool to kinetically control the geometry of the resulting alkene, overriding the thermodynamic preference. researchgate.net

Table 3: Examples of Z-Selective Cross-Metathesis with Ruthenium Catalysts

Reactants Product Type Z-Selectivity Yield Reference
Terminal Enol Ethers Disubstituted Alkenes >98% Up to 97% researchgate.net
Allylic Amides Disubstituted Alkenes High High researchgate.net
Allylbenzene and cis-1,4-diacetoxy-2-butene Disubstituted Alkenes High Moderate

The synthesis of chiral molecules in an enantiomerically pure form is a cornerstone of modern organic chemistry. The design of chiral Grubbs-type catalysts for enantioselective olefin metathesis has evolved significantly, leading to highly effective systems. Key design principles often revolve around the modification of the N-heterocyclic carbene (NHC) ligand.

One successful strategy involves the use of C1-symmetric bidentate NHC ligands, which can induce chirality at the ruthenium center, thereby controlling the orientation of the incoming olefin and influencing the stereochemical outcome of the reaction. Another approach leverages the "gearing effect" of the NHC backbone to create a tailored steric environment around the metal center. The development of stereogenic-at-Ru complexes, where the ruthenium atom itself is a stereocenter, represents another major advancement, often leading to improved selectivity in enantioselective ring-opening cross-metathesis (EROCM) and other asymmetric transformations.

Regioselectivity in Olefin Metathesis Reactions

Regioselectivity, the control over which of two or more possible constitutional isomers is formed, is another critical aspect of olefin metathesis. Third-generation Grubbs catalysts have shown excellent regioselectivity in certain applications. A notable example is the ring-opening metathesis polymerization (ROMP) of 3-substituted cyclooctene (B146475) monomers. In these reactions, both second and third-generation Grubbs catalysts exhibit high head-to-tail regioregularity. rsc.org This control is attributed to the steric interactions between the substituent on the monomer, the catalyst ligand, and the growing polymer chain. rsc.org

Furthermore, regioselective cross-metathesis has been achieved using styrene (B11656) and its derivatives as chain transfer agents in the presence of 3-bromopyridine (B30812) and a third-generation Grubbs catalyst. acs.org This allows for the catalytic production of ROMP polymers in a kinetically controlled manner. acs.org The ability to direct the regiochemical outcome of metathesis reactions expands the synthetic utility of these powerful catalysts.

Applications of Third Generation Grubbs Catalysts in Advanced Polymer Synthesis

Living Ring-Opening Metathesis Polymerization (ROMP)

Living Ring-Opening Metathesis Polymerization (ROMP) is a chain-growth polymerization technique that proceeds without irreversible chain transfer or termination steps. unifr.ch Third-generation Grubbs catalysts are exceptionally well-suited for living ROMP. wikipedia.org Their key advantage lies in a high ratio of initiation rate to propagation rate, which is crucial for achieving controlled polymerization. wikipedia.org This characteristic ensures that all polymer chains start growing at approximately the same time, leading to polymers with predictable molecular weights and narrow molecular weight distributions. wikipedia.orgunifr.ch The robust nature of these ruthenium-based catalysts allows for the polymerization of a wide range of functionalized monomers under less stringent conditions than earlier generation catalysts. acs.orgnih.gov

A hallmark of living polymerization is the ability to produce polymers with a controlled number-average molecular weight (Mn) and a narrow polydispersity index (PDI), a measure of the distribution of molecular weights in a given polymer sample. The third-generation Grubbs catalysts excel in this regard due to their fast initiation. wikipedia.org This rapid start ensures that propagation occurs uniformly from all active catalyst sites.

Research has demonstrated that the polymerization of various norbornene derivatives and other strained cyclic olefins using third-generation Grubbs catalysts yields polymers with PDIs often below 1.2. researchgate.netrsc.org For instance, the ROMP of norbornene derivatives bearing ester groups, initiated by a third-generation Grubbs catalyst, produced polymers with PDIs as low as 1.04–1.10, indicating a high degree of control. rsc.org The observed molecular weights of the resulting polymers showed a good correlation with the theoretical values calculated from the monomer-to-initiator ratio. rsc.org Similarly, the polymerization of N-hexyl-exo-norbornene-5,6-dicarboximide with a third-generation catalyst precursor also proceeded in a living manner, allowing for precise control over the polymer chain length. illinois.edunih.gov

MonomerCatalyst[M]/[I] RatioPDIReference
Norbornadiene derivative with ester groupsGrubbs 3rd Gen.2001.05 rsc.orgrsc.org
Sterically hindered norbornene with phenol (B47542) groupsGrubbs 3rd Gen.up to 1000<1.2 researchgate.net
N-hexyl-exo-norbornene-5,6-dicarboximide[(H2IMes)(py)2(Cl)2Ru=CHPh]N/ALiving Polymerization illinois.edunih.gov
Norbornene derivative with COOH groupGrubbs 3rd Gen.2001.08 rsc.org

The "living" nature of the propagating polymer chains in ROMP catalyzed by third-generation Grubbs catalysts allows for the synthesis of well-defined block copolymers. nih.govbeilstein-journals.org This is typically achieved through the sequential addition of different monomers to the reaction mixture. beilstein-journals.orgmdpi.comresearchgate.net Once the first monomer is consumed to form the initial polymer block, a second monomer is introduced, which then polymerizes from the active ruthenium-carbene end of the first block, creating a diblock copolymer. This process can be repeated with additional monomers to create triblock or multiblock copolymers. beilstein-journals.orgharth-research-group.org

This method has been successfully used to prepare a variety of block copolymers with distinct segments. nih.govacs.org The efficiency of this process relies on the catalyst remaining active throughout the sequential additions. The stability and high reactivity of the third-generation Grubbs catalyst are advantageous for this purpose, enabling the creation of complex macromolecular architectures. mdpi.comresearchgate.net

Third-generation Grubbs catalysts are highly effective for the ROMP of strained cyclic olefins, such as norbornene and its derivatives. unifr.chyoutube.com The ring strain in these monomers provides the thermodynamic driving force for the polymerization reaction. unifr.chorganic-chemistry.org The fast initiation and high propagation rates of the third-generation catalysts allow for the efficient polymerization of these monomers. rsc.org The tolerance of the catalyst to various functional groups means that norbornene-based monomers incorporating esters, acids, or other moieties can be readily polymerized to create functional polymers with tailored properties. rsc.orgrsc.org

Cyclopolymerization (CP) of α,ω-diynes using Grubbs catalysts is a powerful method for synthesizing conjugated polymers like polyacetylenes. nih.govacs.org However, the efficiency of CP with Grubbs catalysts can be hampered by the decomposition of the propagating ruthenium carbene, especially in common solvents like dichloromethane (B109758) (DCM). nih.govresearchgate.netacs.org Several strategies have been developed to enhance the efficiency and control of cyclopolymerization using the third-generation Grubbs catalyst.

One effective strategy is the use of weakly coordinating additives, such as 3,5-dichloropyridine (B137275). nih.govresearchgate.netacs.org These additives stabilize the propagating carbene, suppressing decomposition pathways and leading to higher polymer yields and narrower PDIs. researchgate.netnih.govresearchgate.net Another strategy involves lowering the reaction temperature (e.g., to 0-10 °C). nih.govresearchgate.net At lower temperatures, the lifetime of the propagating carbene increases, which enhances the turnover number of the catalyst. nih.govresearchgate.netacs.org Additionally, increasing the steric bulk on the monomer can provide steric protection to the active chain end, further stabilizing it. nih.govresearchgate.net The use of more coordinating solvents like tetrahydrofuran (B95107) (THF) has also been shown to suppress carbene decomposition and improve polymerization efficiency. nih.govacs.org These strategies have been crucial in achieving controlled living cyclopolymerizations and enabling the synthesis of fully conjugated block copolymers. researchgate.netnih.govnih.gov

StrategyEffectRationaleReference
Adding weakly coordinating ligands (e.g., 3,5-dichloropyridine)Increased polymer yield and narrow PDIStabilizes the propagating Ru carbene, suppressing decomposition. researchgate.netnih.govresearchgate.netacs.org
Lowering reaction temperature (0-10 °C)Higher turnover number and monomer conversionIncreases the lifetime of the propagating carbene. acs.orgnih.govresearchgate.netacs.org
Using coordinating solvents (e.g., THF)Suppressed carbene decomposition, increased efficiencyWeakly coordinates to and stabilizes the living chain end. nih.govacs.org
Increasing monomer steric bulkIncreased stability of propagating carbeneProvides steric protection for the active catalyst center. nih.govresearchgate.net

Ring-Closing Metathesis (RCM) for Macrocyclization and Cyclic Polymer Synthesis

Ring-closing metathesis (RCM) is a powerful synthetic transformation that utilizes an intramolecular olefin metathesis reaction to form cyclic compounds from acyclic dienes, with the concurrent release of a small volatile olefin like ethylene (B1197577). wikipedia.orgorganic-chemistry.org This technique is particularly valuable for the synthesis of macrocycles (rings containing 12 or more atoms) and cyclic polymers, which are often challenging to prepare using traditional methods. wikipedia.orgresearchgate.net

Third-generation Grubbs catalysts, while primarily known for their fast initiation in ROMP, are also employed in RCM. However, for RCM, catalysts that are more stable and less prone to decomposition, like the second-generation Grubbs and Hoveyda-Grubbs catalysts, are often favored. The broad substrate scope and high functional group tolerance of ruthenium-based catalysts are significant advantages in the synthesis of complex macrocyclic structures found in natural products and other advanced materials. wikipedia.orgresearchgate.netrsc.org The reaction is driven to completion by the entropically favored release of ethylene gas. organic-chemistry.orgwikipedia.org

Cross-Metathesis (CM) in Complex Olefin Synthesis

Cross-metathesis (CM) involves the reaction between two different olefins to create new olefin products through the exchange of substituent groups. wikipedia.orgorganic-chemistry.org This reaction is a highly versatile tool for forming carbon-carbon double bonds in complex molecule synthesis. rsc.orgorganic-chemistry.org

While third-generation Grubbs catalysts can be used for CM, research indicates that second-generation Grubbs and Hoveyda-Grubbs catalysts often provide higher efficiency and selectivity for this transformation. frontiersin.org For instance, in the cross-metathesis of methallyl chloride with another olefin, the Hoveyda-Grubbs second-generation catalyst and the Stewart-Grubbs catalyst were found to be more effective than first or second-generation Grubbs catalysts. frontiersin.org The choice of catalyst is crucial as the reaction can potentially lead to a mixture of homocoupled and cross-coupled products. organic-chemistry.org By selecting olefins with different reactivities and the appropriate catalyst, high yields of the desired cross-coupled product can be achieved. organic-chemistry.org The functional group tolerance of these catalysts makes CM a valuable method in polymer chemistry for pre-functionalizing monomers or for post-polymerization modification. rsc.org

Selective Cross-Metathesis with Challenging Substrates

Third-generation Grubbs catalysts have proven to be particularly effective in promoting cross-metathesis (CM) reactions involving challenging substrates, which are often poor partners in such transformations due to potential catalyst deactivation. beilstein-journals.org These challenging substrates include those containing N-heteroaromatics, which have historically been problematic in metathesis reactions. beilstein-journals.org The enhanced reactivity and stability of the third-generation catalysts allow for successful CM even in the presence of these deactivating groups. beilstein-journals.org

For instance, successful metathesis has been achieved between 3-vinylpyridine (B15099) and a large excess of cis-1,4-diacetoxy-2-butene, yielding the desired cross-product in high yield. beilstein-journals.org This was attributed to the use of an excess of the coupling partner, which helps to mitigate catalyst deactivation. beilstein-journals.org The development of pyridine-ligated Grubbs third-generation catalysts has expanded the range of substrates that can undergo cross-metathesis, leading to polymers with narrow polydispersity. mdpi.com

Furthermore, these catalysts have enabled selective cross-metathesis in aqueous media, a significant advancement for applications in chemical biology where many substrates are water-soluble and possess chelating functionalities. d-nb.info Studies have shown that even with strongly chelating substrates, which exhibit limited reactivity in self-metathesis, selective cross-metathesis with more reactive alkenes can be achieved. d-nb.info For example, the cross-metathesis of oligoethylene glycols and oligopeptides with allyl alcohol in water has been demonstrated, showcasing the catalyst's ability to function in complex biological environments. d-nb.info

The table below summarizes the performance of a third-generation Grubbs catalyst in the cross-metathesis of challenging substrates in an aqueous medium.

EntrySubstrate 1 (Challenging)Substrate 2 (Reactive)Substrate 1:Substrate 2 RatioConversion to Cross-Metathesis Product (%)
1PEG6Allyl Alcohol1:150
2Gly26Allyl Alcohol1:133
3PEG6Allyl Alcohol1:362
4Gly26Allyl Alcohol1:341

Data sourced from a study on selective cross-metathesis in aqueous media. d-nb.info The reactions were performed with 2.5 mol% of a morpholine-substituted third-generation Grubbs catalyst.

Acyclic Diene Metathesis Polymerization (ADMET)

Acyclic diene metathesis (ADMET) polymerization is a step-growth condensation polymerization that has benefited significantly from the development of highly active and robust catalysts. Third-generation Grubbs catalysts have shown considerable promise in ADMET, enabling the synthesis of well-defined unsaturated polymers from α,ω-dienes. rsc.org

While second-generation Grubbs catalysts have been known to cause olefin isomerization as an undesirable side reaction in ADMET, strategies have been developed to mitigate this issue. rsc.org The higher activity of third-generation catalysts can lead to faster polymerization rates, potentially minimizing the time for side reactions to occur. Research has shown that the kinetics of ADMET are highly dependent on the catalyst used, with newer generation catalysts generally exhibiting higher activity at elevated temperatures. acs.org

The functional group tolerance of third-generation Grubbs catalysts is a key advantage in ADMET, allowing for the polymerization of a wide variety of monomers containing different functionalities. rsc.org This has opened the door to the synthesis of novel bio-based polymers from renewable resources. researchgate.net For example, diallyl disulfide has been successfully copolymerized with other dienes to create degradable polyolefins. researchgate.net

The table below presents a comparison of different Grubbs-type catalysts in the ADMET polymerization of a specific monomer.

CatalystTemperature (°C)Polymer Molecular Weight (kDa)Polydispersity Index (PDI)
Grubbs 1st Generation30--
Grubbs 2nd Generation45-75--
Grubbs 3rd Generation 45-75up to 43low

This table is a composite representation based on findings that newer generation catalysts are more active at higher temperatures and can produce high molecular weight polymers. acs.orgresearchgate.net

Synthesis of Molecular Brushes and Bottlebrush Copolymers

The synthesis of molecular brushes and bottlebrush copolymers, which are densely grafted polymers with unique cylindrical morphologies, has been a significant area of advancement enabled by third-generation Grubbs catalysts. nih.govmdpi.com These catalysts are particularly well-suited for the "grafting-through" approach, which involves the ring-opening metathesis polymerization (ROMP) of macromonomers. nih.govmdpi.com

The high activity and fast initiation rates of third-generation Grubbs catalysts, such as (H₂IMes)(Cl)₂(pyr)₂RuCHPh (G3), allow for the living polymerization of sterically demanding macromonomers, leading to the formation of high molecular weight bottlebrush polymers with narrow molecular weight distributions. researchgate.netmdpi.com This level of control is crucial for tailoring the physical and mechanical properties of the resulting materials. escholarship.org

Researchers have successfully synthesized a variety of bottlebrush copolymers, including block copolymers, by sequential ROMP of different macromonomers using G3. mdpi.com For example, PLLA-b-PS bottlebrush block copolymers have been prepared with well-defined architectures. mdpi.com The catalyst's tolerance to a wide range of functional groups has also enabled the synthesis of bottlebrush polymers with diverse side chains, such as poly(n-butyl acrylate), poly(t-butyl acrylate), polystyrene, and polylactide. mdpi.com

The table below showcases the molecular characteristics of PLLA-b-PS bottlebrush copolymers synthesized using a third-generation Grubbs catalyst.

SamplePLLA Volume Fraction (f_PLLA)Mn ( kg/mol )PDI (Đ)
BBCP-10.25-1.14
BBCP-20.40-1.20
BBCP-30.55-1.28
BBCP-40.70-1.25

Data adapted from a study on the synthesis and self-assembly of PLLA-b-PS bottlebrush block copolymers. mdpi.com Mn represents the number-average molecular weight and PDI represents the polydispersity index.

Furthermore, the robustness of the third-generation Grubbs catalyst has allowed for the synthesis of bottlebrush polymers in aqueous conditions, expanding their potential applications in biomedical fields. utwente.nl For instance, water-soluble and degradable bottlebrush polymers based on polyphosphoesters have been successfully synthesized via aqueous ROMP. utwente.nl The catalyst's stability and activity under these conditions are critical for achieving well-defined polymer architectures. utwente.nl

Contextual Comparisons with Other Metathesis Catalyst Generations and Classes

Comparative Analysis with First- and Second-Generation Grubbs Catalysts

The evolution from the first- to the third-generation Grubbs catalyst reflects a journey of fine-tuning reactivity, stability, and, most critically, the mechanism of initiation.

The first-generation Grubbs catalyst (G-I), characterized by two tricyclohexylphosphine (B42057) (PCy₃) ligands, offered groundbreaking functional group tolerance and stability in air and moisture compared to its predecessors. wikipedia.orgharvard.edunobelprize.org However, its catalytic activity was limited, particularly with sterically demanding or electron-deficient olefins. researchgate.net

The second-generation catalyst (G-II) marked a significant leap in reactivity. By replacing one PCy₃ ligand with a more strongly donating N-heterocyclic carbene (NHC), the catalyst's activity was greatly enhanced, enabling the metathesis of previously challenging substrates like tri- and tetrasubstituted olefins. wikipedia.orgresearchgate.net G-II catalysts also exhibit improved thermal stability over G-I.

The third-generation Grubbs catalyst was not designed for higher turnover numbers or broader substrate scope than G-II, but rather for an exceptionally fast rate of initiation. wikipedia.orgresearchgate.net This is achieved by replacing the remaining phosphine (B1218219) ligand of a G-II type structure with two labile pyridine (B92270) ligands (e.g., 3-bromopyridine). wikipedia.orgsmolecule.com This modification leads to an initiation rate that can be over a million times faster than that of the G-II catalyst. wikipedia.org This key feature makes G-III particularly suitable for applications like Ring Opening Metathesis Polymerization (ROMP), where a high ratio of initiation to propagation is crucial for producing polymers with low polydispersity. wikipedia.orgnih.gov

FeatureGrubbs 1st Gen. (G-I)Grubbs 2nd Gen. (G-II)Grubbs 3rd Gen. (G-III)
Key Ligands 2x PCy₃1x NHC, 1x PCy₃1x NHC, 2x Pyridine
General Reactivity Moderate; limited with hindered olefinsHigh; effective for hindered olefinsExtremely fast initiation
Stability Good air/moisture toleranceHigh thermal and air/moisture stabilityDesigned for rapid initiation, not long-term stability in solution
Primary Application General metathesis of terminal olefinsChallenging RCM and CM reactionsRapid initiation, ROMP, living polymerization

The initiation mechanism is the most significant point of divergence between the three generations. For both G-I and G-II, initiation proceeds via a dissociative mechanism, wherein a neutral ligand detaches to create a vacant coordination site for the incoming olefin. acs.org

The third-generation catalyst fundamentally alters this kinetic profile. The phosphine ligand is replaced by two weakly coordinating pyridine (or substituted pyridine) ligands. wikipedia.orgusm.edu One of these ligands dissociates with extreme rapidity to generate the active species. wikipedia.orgsmolecule.com This circumvents the slow phosphine dissociation step that limits the initiation rate of G-II. Kinetic studies indicate that the initiation mechanism for G-III is complex, involving both dissociative and associative pathways that converge on the active metathesis-ready complex. rsc.orgrsc.org This rapid and efficient generation of the active catalyst is the defining mechanistic feature of G-III. rsc.org

Comparative Analysis with Hoveyda-Grubbs Catalysts

Hoveyda-Grubbs catalysts are a subclass of ruthenium catalysts distinguished by a chelating isopropoxybenzylidene ligand, which imparts high stability.

A primary trade-off between standard Grubbs and Hoveyda-Grubbs (HG) catalysts is initiation rate versus stability. The second-generation Hoveyda-Grubbs catalyst (HG-II) is renowned for its exceptional stability, allowing for easier handling and even catalyst recycling. This stability is due to the chelating ether group, which must dissociate to open a coordination site for the incoming olefin. acs.org This dissociation is often the rate-limiting step, resulting in slower initiation compared to phosphine-ligated Grubbs catalysts. researchgate.netacs.org

The third-generation Grubbs catalyst stands in stark contrast. While HG-II is designed for stability and controlled release of the active species, G-III is engineered for the opposite: virtually instantaneous initiation. researchgate.netrsc.org Preliminary studies estimated the initiation rate for G-III to be over three orders of magnitude faster than for HG-II. researchgate.netrsc.org

CatalystInitiation Rate Constant (k_init, s⁻¹)Initiation Mechanism
Grubbs 2nd Gen. (G-II) ~10⁻⁶Slow phosphine dissociation
Hoveyda-Grubbs 2nd Gen. (HG-II) ~10⁻³Reversible chelate dissociation
Grubbs 3rd Gen. (G-III) >4Extremely fast pyridine dissociation

Note: Values are approximate and serve for comparative purposes, as they depend heavily on solvent, temperature, and substrate.

Regarding stereoselectivity, neither the standard G-III nor the standard HG-II catalysts are inherently designed for high stereocontrol in forming Z- or E-alkenes. However, the Hoveyda-Grubbs framework has proven to be an exceptionally versatile platform for developing highly stereoretentive catalysts, particularly through the introduction of modified dithiolate ligands. beilstein-journals.orgumicore.com These specialized catalysts can preserve the stereochemistry of the starting alkene with high fidelity. beilstein-journals.org While G-III is highly active, its core design is focused on initiation speed rather than stereochemical control.

Comparative Analysis with Schrock Catalysts

Schrock catalysts, based on high-oxidation-state molybdenum and tungsten, represent a different class of metathesis catalysts, offering a distinct set of advantages and disadvantages compared to the ruthenium-based Grubbs family.

The fundamental trade-off between Grubbs and Schrock catalysts lies in activity versus functional group tolerance. Schrock catalysts are generally more reactive than even the most active Grubbs catalysts and can facilitate the metathesis of highly sterically hindered olefins. harvard.edusigmaaldrich.com

However, this high reactivity comes at the cost of stability and functional group tolerance. harvard.edunobelprize.org Schrock catalysts are highly sensitive to air, moisture, and a wide array of functional groups, including acids, alcohols, and aldehydes, necessitating stringent handling conditions under an inert atmosphere. harvard.edumdpi.com

In contrast, the entire Grubbs catalyst family, including the third generation, is celebrated for its remarkable stability and tolerance to a broad range of functional groups and solvents. wikipedia.orgharvard.edu This robustness allows for their use in complex molecular architectures and under much less demanding laboratory conditions. harvard.edunih.gov Therefore, while a Schrock catalyst might be chosen for a particularly challenging, unfunctionalized substrate, a Grubbs-type catalyst like G-III is often preferred for its combination of high activity (in terms of initiation) and operational simplicity with functionalized molecules. researchgate.netnih.gov

FeatureGrubbs Catalyst, 3rd GenerationSchrock Catalysts
Metal Center Ruthenium (Ru)Molybdenum (Mo) or Tungsten (W)
Catalytic Activity Very high initiation rateExtremely high overall activity
Functional Group Tolerance Excellent (alcohols, water, aldehydes)Poor (sensitive to protic/polar groups)
Air/Moisture Stability High; can often be handled in airVery low; requires inert atmosphere
Substrate Scope Broad, especially for ROMPVery broad, excels with hindered olefins

Air and Moisture Sensitivity Profiles

The progression through the generations of Grubbs catalysts has been marked by significant improvements in stability, particularly concerning tolerance to air and moisture. This evolution has been a critical factor in their widespread adoption in both academic and industrial laboratories, as enhanced stability simplifies handling and broadens the scope of possible applications. However, the degree of sensitivity varies across the different generations and classes of these ruthenium-based catalysts.

First-Generation Grubbs Catalyst

The first-generation Grubbs catalyst, while revolutionary for its time, exhibits moderate stability. In its solid form, it is considered relatively stable and can be handled in the air for brief periods, which was a significant advantage over highly sensitive early transition-metal catalysts like those based on tungsten and molybdenum. ias.ac.inuj.ac.za However, it is susceptible to oxidation by oxygen, especially when in solution, and is also sensitive to moisture. uj.ac.za For these reasons, carrying out reactions under an inert atmosphere using standard Schlenk techniques is recommended to prevent catalyst degradation and ensure optimal performance and turnover numbers. uj.ac.za The decomposition in solution is thought to occur following the dissociation of a phosphine ligand, which can lead to the formation of inactive ruthenium dimers. uj.ac.za

Second-Generation Grubbs Catalyst

A major advancement in catalyst stability came with the development of the second-generation Grubbs catalyst. The key structural modification—the replacement of one of the tricyclohexylphosphine (PCy3) ligands with a more strongly donating N-heterocyclic carbene (NHC) ligand—resulted in markedly increased stability and reactivity. fiveable.mewikipedia.org This generation is significantly more stable towards moisture and air compared to its predecessor, making it much easier to handle in a standard laboratory setting. wikipedia.orgodu.edu Ruthenium-based catalysts of this generation can often be stored in the air for extended periods without significant decomposition. harvard.edu Despite this improved robustness, for reactions conducted in solution, the catalyst is still vulnerable to oxygen. umicore.comsigmaaldrich.com Therefore, to prevent catalyst deactivation and ensure reproducibility, it is standard practice to run reactions under an inert atmosphere, such as argon or nitrogen. umicore.comsigmaaldrich.com

Hoveyda-Grubbs Catalysts

The Hoveyda-Grubbs catalysts, particularly the second-generation variants, are renowned for their exceptional stability. umicore.comsigmaaldrich.com This class of catalysts features a chelating benzylidene-ether ligand which remains attached to the ruthenium center during the catalytic cycle. This chelation effect contributes to their high stability, which facilitates simpler storage and handling procedures. umicore.comsigmaaldrich.com As solids, Hoveyda-Grubbs catalysts are stable in the presence of air and moisture. umicore.comsigmaaldrich.com Some specially designed Hoveyda-Grubbs type catalysts have demonstrated remarkable long-term stability, remaining unchanged in air at room temperature for at least four years. beilstein-journals.org Nevertheless, similar to other Grubbs catalysts, they are susceptible to oxygen when in solution, making the use of an inert atmosphere necessary for most catalytic reactions. umicore.com

Third-Generation Grubbs Catalyst

The third-generation Grubbs catalysts were designed for fast initiation, a property achieved by replacing a phosphine ligand with more labile pyridine-based ligands. wikipedia.org While these catalysts can be prepared in air, their stability profile during reactions under atmospheric conditions is more limited compared to the second generation. nih.gov Research has shown that in certain applications, such as the ring-opening metathesis polymerization (ROMP) of a norbornene monomer in air, the propagating catalyst was found to become inactive after just one hour. nih.gov Furthermore, the third-generation catalysts have been noted to be susceptible to degradation pathways. researchgate.net Their primary advantage lies in the rapid initiation kinetics, which is crucial for applications like living polymerization, rather than enhanced air and moisture stability. wikipedia.org

Comparative Stability Overview

The following table provides a comparative summary of the air and moisture sensitivity profiles for the different generations of Grubbs catalysts.

Catalyst Generation/ClassSolid State Air/Moisture StabilitySolution State Oxygen SensitivityHandling Notes
First-Generation Moderately stable, but best handled under inert conditions. uj.ac.zaHigh sensitivity; decomposition observed. uj.ac.zaStandard Schlenk techniques recommended for reactions. uj.ac.za
Second-Generation High stability; can be handled and stored in air. wikipedia.orgharvard.eduVulnerable to oxygen. umicore.comsigmaaldrich.comInert atmosphere required for optimal reaction performance. umicore.comsigmaaldrich.com
Hoveyda-Grubbs Very high stability, including long-term storage. umicore.comsigmaaldrich.combeilstein-journals.orgVulnerable to oxygen. umicore.comsigmaaldrich.comInert atmosphere required for reactions. umicore.comsigmaaldrich.com
Third-Generation Can be prepared in air. nih.govLimited stability; catalyst can deactivate relatively quickly in air. nih.govresearchgate.netPrimarily used for fast-initiation reactions; inerting is critical. wikipedia.org

Emerging Research Directions and Future Perspectives in Third Generation Grubbs Catalyst Research

Development of Next-Generation Catalyst Architectures Based on Third-Generation Principles

The core principle behind the third-generation Grubbs catalyst's high activity is the substitution of a phosphine (B1218219) ligand with more labile ligands, such as pyridines, which dissociate rapidly to initiate the catalytic cycle. wikipedia.orgbeilstein-journals.org Research is actively exploring variations on this theme to create next-generation catalysts with even more desirable properties.

One area of development involves fine-tuning the electronic and steric properties of the pyridine (B92270) ligands. For instance, using 3-bromopyridine (B30812) in place of pyridine was found to increase the initiation rate by more than a millionfold. wikipedia.orgresearchgate.net This is attributed to the 3-bromopyridine being more labile, leading to faster generation of the active catalytic species. wikipedia.org

Another strategy involves replacing the N-heterocyclic carbene (NHC) ligand with alternative, strongly donating ligands. A notable example is the development of catalysts incorporating cyclic (alkyl)(amino)carbenes (CAACs). In 2007, a collaboration between the Bertrand and Grubbs labs led to the first examples of ruthenium carbene complexes for olefin metathesis where a CAAC ligand replaced the traditional NHC ligand. researchgate.net These architectures continue to be explored to modulate catalyst stability and reactivity.

Furthermore, research focuses on creating catalysts with specialized functionalities built into their structure. This includes the development of pH-responsive catalysts by incorporating dimethylamino (NMe2) groups into the ligands, allowing for external control over catalyst activity and solubility through acid addition. usm.edu Such "smart" catalysts represent a significant step towards systems with externally controlled propagation rates. usm.edu

Mechanistic Innovations and Refinements for Enhanced Control

A deeper understanding of the reaction mechanism is crucial for designing more efficient and selective catalysts. For the third-generation Grubbs catalyst, significant research has been dedicated to elucidating the kinetics of its initiation and propagation steps.

It has been established that the catalyst, traditionally isolated as a bis-pyridine complex, loses one pyridine ligand upon dissolution. wikipedia.orgnih.gov This establishes a rapid equilibrium between the bis-pyridyl form and a more active mono-pyridyl form. rsc.orgrsc.orged.ac.uk Kinetic studies on the reaction of the third-generation catalyst with ethyl vinyl ether have revealed a complex mechanism where both associative (alkene coordination first) and dissociative (pyridine dissociation first) pathways converge to form the active metathesis intermediate. rsc.orgrsc.orged.ac.uk

In the context of living ring-opening metathesis polymerization (ROMP), detailed kinetic analyses have shown that the rate of polymerization is independent of the catalyst concentration but shows an inverse first-order dependence on the concentration of free pyridine. nih.gov This key finding suggests that the rate-determining step of the polymerization involves a catalytic species that is not coordinated to pyridine, providing a clear target for mechanistic refinement. nih.gov Computational tools, particularly Density Functional Theory (DFT) calculations, have become invaluable for mapping these reaction pathways and understanding the energetics of intermediate species. sustech.edu.cnacs.orgsmu.edu

Table 1: Key Mechanistic & Kinetic Parameters for Grubbs 3rd Generation Catalyst

ParameterFindingSignificanceSource
Initiation PathwayConvergent associative and dissociative pathways.Provides a more complex but accurate model than a single pathway, enabling better prediction of catalyst behavior under various conditions. rsc.orgrsc.org
Pyridine EquilibriumA rapid equilibrium exists in solution between the bis-pyridyl complex and the mono-pyridyl complex (K ≈ 0.001 M).The concentration of free pyridine directly influences the concentration of the active catalyst and the overall reaction rate. nih.govrsc.orgrsc.org
ROMP KineticsThe rate of living ROMP is independent of catalyst concentration but inversely proportional to free pyridine concentration.Confirms that pyridine dissociation is essential for the rate-determining propagation step and that the active species is pyridine-free. nih.gov
Initiation Rate (k1)The initiation rate for G-III-Br is exceptionally fast, estimated to be >4 s⁻¹, which is over 10⁶ times faster than the second-generation catalyst.This rapid initiation is key to its utility in living polymerizations, leading to polymers with low polydispersity. rsc.org

Applications in Novel Materials Science and Engineering

The unique characteristics of the third-generation Grubbs catalyst, particularly its fast initiation and high ratio of initiation to propagation, make it exceptionally well-suited for living/controlled polymerization techniques like ROMP. wikipedia.org This has enabled the synthesis of a wide array of novel polymers and advanced materials with precisely tailored properties. smolecule.com

Researchers utilize this catalyst to create complex polymer architectures, such as fully conjugated diblock copolymers, which are challenging to produce with other methods. nih.gov These materials have potential applications in organic electronics and photovoltaics. The catalyst's high functional group tolerance allows for the polymerization of monomers bearing sensitive functionalities, leading to the development of advanced materials for drug delivery systems and nanocomposites. smolecule.com

Another significant application is in the creation of specialized hydrogels. For instance, the third-generation catalyst has been successfully used in the living ROMP of hydrophilic norbornene monomers, even in the presence of air, to form hydrogels. beilstein-journals.org Additionally, research into amine-functionalized polymers, which have uses as antimicrobial or self-healing materials, is being pursued, although challenges related to catalyst degradation by amines must be carefully managed. nih.gov

Catalysis in Non-Conventional Media (e.g., Aqueous Media, Recyclable Solvents)

Performing olefin metathesis in environmentally benign solvents like water is a major goal for sustainable chemistry. rsc.org While challenging due to catalyst stability issues, significant progress has been made using third-generation Grubbs catalysts. A groundbreaking application is the efficient production of hydrogen gas from the aqueous-phase reforming of methanol (B129727) and ethanol (B145695) under mild conditions (1 atm, <100 °C), with the third-generation catalyst achieving high turnover numbers and frequencies. sustech.edu.cnacs.org This work presents a new role for metathesis catalysts in the context of renewable energy and the hydrogen economy. acs.org

To overcome the insolubility of standard catalysts in water, researchers have developed strategies such as attaching hydrophilic polyethylene (B3416737) glycol (PEG) chains to the catalyst ligands. rsc.orgmdpi.com This modification renders the catalyst soluble and active in aqueous environments. mdpi.comnih.gov Studies have shown that factors like pH and salt concentration significantly impact catalyst activity and stability in water. For example, while acidification of the reaction medium can enhance monomer conversion, it can also limit the scope of the reaction, particularly with pH-sensitive biomolecules. nih.gov

Table 2: Performance of Grubbs 3rd Generation (G-III) Catalyst in Non-Conventional Media

ReactionMediumKey FindingSource
Hydrogen ProductionAqueous-phase MethanolAchieved a turnover frequency (TOF) of 158 h⁻¹ and a turnover number (TON) of 11,424 over 72 hours with negligible CO formation. acs.org
Hydrogen ProductionAqueous-phase EthanolDemonstrated a maximum TON of 47,295 over a five-day reaction, one of the highest known for homogeneous ethanol dehydrogenation. sustech.edu.cn
ROMPISAAqueous Solution (≥90% H₂O)Achieved controlled polymerization, but required acidification (pH ≈ 2) for quantitative monomer conversion, limiting its use with sensitive biomolecules. nih.gov
ROMPWaterA PEG-supported Grubbs 3rd generation catalyst was used to catalyze ROMP reactions directly in water. mdpi.com

Integration of Third-Generation Grubbs Catalysts with Other Catalytic Transformations (e.g., Tandem Reactions)

One prominent example is the tandem ring-opening metathesis/ring-closing metathesis (RORCM) process. unifr.ch This strategy allows for the rapid construction of complex molecular scaffolds from relatively simple starting materials. Another powerful application is in enyne metathesis, which involves the reaction of an alkene with an alkyne. chim.it Ring-closing enyne metathesis (RCEYM) has been elegantly employed in cascade reactions to synthesize polysubstituted nitrogen heterocycles like 3-pyrrolines. chim.it The ability of the third-generation catalyst to navigate these complex, multi-step transformations underscores its robustness and versatility in modern organic synthesis.

Advancements in Sustainable Metathesis Chemistry

Improving the sustainability of chemical processes is a paramount goal in modern chemistry, and research on third-generation Grubbs catalysts is contributing significantly to this effort. A key aspect of "green" chemistry is maximizing atom economy and minimizing waste, which is directly addressed by the high efficiency and turnover numbers (TONs) of these catalysts. umicore.com In some applications, TONs in the hundreds of thousands have been achieved, meaning a very small amount of catalyst can produce a large amount of product, including from renewable feedstocks. researchgate.netumicore.com

The development of metathesis in non-conventional, greener solvents like water is a major research thrust. rsc.org As detailed in section 9.4, using third-generation catalysts for reactions like hydrogen production from alcohols in aqueous media represents a significant step towards cleaner energy technologies. sustech.edu.cnacs.org

Q & A

Q. How can I experimentally determine the initiation rate of Grubbs Catalyst, 3rd Generation (G-III-Br) in metathesis reactions?

Methodological Answer : Use stopped-flow UV-Vis spectroscopy to monitor the decay of the metal-to-ligand charge transfer (MLCT) band at 354 nm. Prepare solutions of G-III-Br (e.g., 92 mM in toluene) and mix with excess ethyl vinyl ether (EVE, 0.8 mM–1.66 M) under anaerobic conditions at controlled temperatures (e.g., 5°C ±0.1°C). Analyze the absorbance decay over ≥6 half-lives (98% conversion) via nonlinear regression to calculate the pseudo-first-order rate constant (kobsk_{\text{obs}}). Compare with reference data for other generations (e.g., G-I or HG-II) .

Q. What factors influence the initiation efficiency of G-III-Br in olefin metathesis?

Methodological Answer : Key factors include:

  • Ligand concentration : Free 3-Br-pyridine acts as an inhibitor; pre-dissociation of ligands (equilibrium constant K0=0.001K_0 = 0.001\,M for G-III-Br) affects the availability of the active 14-electron Ru species .
  • Solvent choice : Polar solvents like toluene enhance initiation rates compared to nonpolar alternatives.
  • Temperature : Lower temperatures (e.g., 5°C) stabilize reactive intermediates, reducing side reactions like oxidation .

Q. How does G-III-Br compare to earlier generations in terms of initiation kinetics?

Methodological Answer : G-III-Br initiates 6–7 orders of magnitude faster than G-II and 3 orders faster than Hoveyda-Grubbs II (HG-II). For example, k1>4k_1 > 4\,s1^{-1} for G-III-Br vs. k1103k_1 \sim 10^{-3}\,s1^{-1} for G-II. This acceleration is attributed to reduced steric hindrance and optimized ligand dissociation kinetics .

Advanced Research Questions

Q. How can contradictory data on associative vs. dissociative initiation pathways in G-III-Br be resolved?

Methodological Answer : Combine computational DFT analysis with kinetic experiments:

  • Computational : Model ligand dissociation (k1k_1) and olefin coordination (k2k_2) pathways. Trzaskowski and Grela’s DFT studies predict a slight preference for dissociative pathways (transition state barriers: 10.1–13.6 kcal/mol) .
  • Experimental : Use variable ligand ([L]) and olefin ([EVE]) concentrations to test steady-state approximations. For G-III-Br, kinetic data at high [EVE] and low [L] favor associative pathways (e.g., kobsk_{\text{obs}} increases linearly with [EVE]) .

Q. What is the role of 3-Br-pyridine in modulating G-III-Br’s activity during ROMP?

Methodological Answer : 3-Br-pyridine acts as a reversible inhibitor . In polymerization, pre-dissociated 3-Br-pyridine competes with monomer binding, slowing propagation. To optimize ROMP:

  • Use excess monomer to shift equilibrium toward active Ru species.
  • Monitor K0K_0 values (e.g., 2.4 M for G-III-Br vs. 0.25 M for G-III-H) to predict inhibition thresholds .

Q. How can I design experiments to distinguish between initiation mechanisms in G-III-Br?

Methodological Answer :

  • Ligand titration : Vary [3-Br-pyridine] while measuring kobsk_{\text{obs}}. A dissociative mechanism will show kobsk_{\text{obs}} inversely proportional to [L], whereas associative pathways depend on [L] and [EVE] .
  • Isotopic labeling : Use deuterated EVE to probe kinetic isotope effects (KIEs) in olefin coordination steps.
  • Time-resolved spectroscopy : Track transient intermediates (e.g., 16-electron vs. 18-electron complexes) using rapid-freeze-quench EPR .

Q. Why do computational models sometimes conflict with experimental initiation rates for G-III-Br?

Methodological Answer : Discrepancies arise from:

  • Solvent effects : DFT models often neglect solvation dynamics, which stabilize intermediates in toluene.
  • Oxidation pathways : Trace O2_2 or metal impurities accelerate decomposition (e.g., benzaldehyde formation), skewing kobsk_{\text{obs}} measurements. Always use rigorously degassed solvents .

Q. How can G-III-Br be applied to synthesize complex architectures like bottlebrush copolymers?

Methodological Answer : Use ROMP with norbornene-based macroinitiators:

  • Backbone synthesis : Polymerize norbornene monomers (high kpk_{\text{p}}) with G-III-Br.
  • Side-chain grafting : Attach poly(ethylene oxide) or other functional polymers via "graft-through" metathesis. Optimize [Ru]/[monomer] ratios (1:100–1:500) to control branch density .

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